N-Decanoyl-L-Homoserine lactone

Catalog No.
S1496755
CAS No.
177315-87-6
M.F
C14H25NO3
M. Wt
255.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decanoyl-L-Homoserine lactone

CAS Number

177315-87-6

Product Name

N-Decanoyl-L-Homoserine lactone

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]decanamide

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

TZWZKDULKILUPV-LBPRGKRZSA-N

SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

Synonyms

C10-HSL

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H]1CCOC1=O

Current Research Availability

There is limited information currently available on the specific scientific research applications of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide. While resources like PubChem https://pubchem.ncbi.nlm.nih.gov/compound/N-3s-2-Oxotetrahydrofuran-3-Yl_butanamide list the compound, there are no citations for published research on its properties or potential uses.

Potential Research Areas

The structure of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide contains several functional groups that could be of interest for scientific research. Here are some potential areas of exploration:

  • Organic synthesis: The molecule contains a carboxylic acid amide group, a common functional group in many drugs and biological molecules. Researchers might investigate synthetic methods for N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide or similar compounds to understand how to create molecules with this particular structure.
  • Material science: The molecule also contains a heterocyclic ring (tetrahydrofuran) which is present in some polymers. Researchers might explore N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide as a building block for new materials with specific properties.
  • Biological activity: Some molecules with similar structures have been shown to have biological activity. For example, N-acyl homoserine lactones are a class of signaling molecules used by bacteria for communication. Further research would be needed to determine if N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide has any biological effects.

N-Decanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family, which are small diffusible signaling molecules primarily involved in quorum sensing among Gram-negative bacteria. This compound plays a crucial role in regulating gene expression and coordinating various physiological processes within bacterial communities. N-Decanoyl-L-Homoserine lactone is characterized by its decanoyl side chain, which consists of a ten-carbon fatty acid, contributing to its unique signaling properties and biological functions .

That are essential for its function as a signaling molecule. The primary reaction involves the formation of cyclic lactones through the condensation of acylated homoserines. In aqueous environments, this compound can undergo hydrolysis, reverting to its linear form, which can further participate in reactions leading to the synthesis of other signaling molecules or metabolites.

Additionally, N-Decanoyl-L-Homoserine lactone can interact with various receptors in target bacteria, triggering downstream signaling pathways that result in changes in gene expression and behavior. These interactions often involve receptor-mediated phosphorylation or other post-translational modifications that modulate cellular responses .

N-Decanoyl-L-Homoserine lactone exhibits significant biological activity, primarily through its role in quorum sensing. This mechanism allows bacteria to sense their population density and coordinate group behaviors such as biofilm formation, virulence factor production, and bioluminescence. Research indicates that N-Decanoyl-L-Homoserine lactone can activate specific genes involved in these processes, thereby influencing bacterial community dynamics and interactions with host organisms .

Moreover, studies have shown that N-Decanoyl-L-Homoserine lactone can elicit responses in eukaryotic organisms, suggesting its potential role in plant-microbe interactions. For instance, it has been observed to promote root formation in plants through auxin signaling pathways, highlighting its broader ecological significance beyond bacterial communication .

The synthesis of N-Decanoyl-L-Homoserine lactone can be achieved through several methods:

  • Chemical Synthesis: This approach involves the acylation of L-homoserine followed by cyclization to form the lactone. The process typically requires protecting groups for functional groups that are not involved in the reaction.
  • Biological Synthesis: Certain bacterial species naturally produce N-Decanoyl-L-Homoserine lactone through enzymatic pathways involving acyltransferases and lactonases. This method is advantageous for producing the compound in a more environmentally friendly manner.
  • Semi-synthetic Methods: These methods utilize natural precursors derived from microbial fermentation processes, which are then chemically modified to yield N-Decanoyl-L-Homoserine lactone .

N-Decanoyl-L-Homoserine lactone has several applications across different fields:

  • Microbial Ecology: It is used to study quorum sensing mechanisms and microbial community dynamics.
  • Agriculture: Its ability to influence plant growth makes it a potential candidate for developing biostimulants.
  • Biotechnology: The compound is utilized in synthetic biology for engineering microbial systems with desired traits by manipulating quorum sensing pathways.
  • Pharmaceuticals: Investigations into its role in bacterial virulence may lead to novel antimicrobial strategies targeting quorum sensing systems .

Research on interaction studies involving N-Decanoyl-L-Homoserine lactone has revealed its capacity to modulate various biological processes:

  • Bacterial Interactions: It influences biofilm formation and stability among different bacterial species, affecting their collective behavior.
  • Plant Responses: Studies indicate that this compound can enhance plant stress tolerance and growth by interacting with plant hormone pathways.
  • Human Health: Understanding how N-Decanoyl-L-Homoserine lactone affects pathogenic bacteria may provide insights into developing new therapeutic approaches against infections caused by quorum-sensing bacteria .

N-Decanoyl-L-Homoserine lactone belongs to a larger family of N-acyl-homoserine lactones, which share similar structural characteristics but differ in their acyl chain lengths and functional groups. Here are some similar compounds:

Compound NameAcyl Chain LengthUnique Features
N-Octanoyl-L-Homoserine lactone8 carbonsShorter chain; involved in different signaling pathways
N-Dodecanoyl-L-Homoserine lactone12 carbonsExhibits different biological activities due to longer chain length
N-3-Oxo-Decanoyl-L-Homoserine lactone10 carbonsContains a keto group; influences auxin signaling differently

N-Decanoyl-L-Homoserine lactone is unique due to its specific chain length and functional properties that allow it to interact distinctively with both prokaryotic and eukaryotic systems. Its role in mediating complex biological interactions sets it apart from other members of the N-acyl-homoserine lactone family, making it a subject of significant research interest .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.18344366 g/mol

Monoisotopic Mass

255.18344366 g/mol

Heavy Atom Count

18

Wikipedia

N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide

Dates

Modify: 2023-08-15
Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. McClean K.H. et al. Microbiology 1997, 143, 3703Small molecule inhibitors of bacterial quorum sensing and biofilm formation Geske G.D. et al. J. Am. Chem. Soc. 2005, 127, 12762.

Explore Compound Types